molecular formula C13H16F3N3O2 B2933923 1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime CAS No. 866145-12-2

1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime

Cat. No.: B2933923
CAS No.: 866145-12-2
M. Wt: 303.285
InChI Key: PMVFZPSXJMZDBZ-GIJQJNRQSA-N
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Description

1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime is a synthetic organic compound featuring a pyridine core substituted with a trifluoromethyl group at position 5, a morpholino moiety at position 3, and an O-methyloxime functional group attached to the ethanone side chain. This structure combines electron-withdrawing (trifluoromethyl) and electron-donating (morpholino) groups, which may influence its physicochemical properties and biological activity.

Properties

IUPAC Name

(E)-N-methoxy-1-[3-morpholin-4-yl-5-(trifluoromethyl)pyridin-2-yl]ethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16F3N3O2/c1-9(18-20-2)12-11(19-3-5-21-6-4-19)7-10(8-17-12)13(14,15)16/h7-8H,3-6H2,1-2H3/b18-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMVFZPSXJMZDBZ-GIJQJNRQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NOC)C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\OC)/C1=C(C=C(C=N1)C(F)(F)F)N2CCOCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. Its structure includes a trifluoromethyl group, which is known to enhance biological activity in various compounds. This article explores the biological activity of this compound, summarizing relevant research findings, case studies, and data tables.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Chemical Formula : C13H14F3N3O2
  • Molecular Weight : 299.26 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially increasing membrane permeability and bioavailability.

Anticancer Activity

Research has indicated that compounds containing trifluoromethyl groups exhibit significant anticancer properties. For instance, studies have shown that similar structures can inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Table 1: Anticancer Activity Data

CompoundCell LineIC50 (µM)Mechanism
This compoundMCF-7TBDApoptosis
4-(Trifluoromethyl)isoxazole derivativeMCF-73.09Apoptosis induction
Non-trifluoromethyl analogueMCF-719.72Lesser activity

Enzyme Inhibition

The compound may also act as an inhibitor of specific enzymes involved in cancer progression. For example, derivatives have shown inhibition against dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine biosynthesis.

Table 2: Enzyme Inhibition Data

Enzyme TargetCompoundIC50 (µM)
DHODHSimilar derivativesTBD
Butyrylcholinesterase (BChE)Related compound46.42
Acetylcholinesterase (AChE)Related compound157.31

Case Studies

Several studies have focused on the synthesis and evaluation of compounds similar to this compound. For instance, a study demonstrated that the introduction of trifluoromethyl groups significantly enhanced the anticancer activity compared to their non-trifluoromethyl counterparts.

Study Example

In a comparative study involving various derivatives:

  • The trifluoromethyl-substituted compounds exhibited higher potency against breast cancer cell lines compared to analogues lacking this substitution.
  • Mechanistic studies revealed that these compounds induced apoptosis more effectively than their non-trifluoromethyl analogues.

Chemical Reactions Analysis

Synthetic Routes and Key Functional Groups

The compound’s structure suggests synthetic pathways involving:

  • Oxime formation : The O-methyloxime group likely originates from condensation of a ketone precursor with methoxyamine .

  • Morpholino substitution : The morpholine ring is typically introduced via nucleophilic substitution or Buchwald–Hartwig amination at the pyridine’s 3-position .

  • Trifluoromethylation : The CF₃ group at the pyridine’s 5-position is likely installed via directed ortho-metalation (DoM) or radical trifluoromethylation .

Key functional groups and their reactivities :

GroupReactivityExample Reactions
O-Methyloxime- Hydrolysis to ketone under acidic conditions
- Participation in cyclization or cross-couplings
Acidic cleavage to regenerate ketone ; Rh(III)-catalyzed C–H activation
Morpholino- Stabilizes adjacent positions via electron donation
- Resists oxidation under mild conditions
Nucleophilic substitution at pyridine’s 2-position
Trifluoromethyl (CF₃)- Electron-withdrawing effect directs electrophilic substitution
- Enhances metabolic stability
Halogenation at pyridine’s 4-position

Reactivity of the Pyridine Core

The pyridine ring’s electronic environment is modulated by the CF₃ (electron-withdrawing) and morpholino (electron-donating) groups:

  • Electrophilic substitution : CF₃ directs incoming electrophiles to the 4-position, while morpholino activates the 2- and 6-positions .

  • Metal-catalyzed cross-coupling : The pyridine’s 2-position (activated by morpholino) may undergo Suzuki–Miyaura couplings with aryl boronic acids .

Example reaction :

Pyridine+ArB(OH)2Pd catalyst2-Arylpyridine derivative[6][8]\text{Pyridine} + \text{ArB(OH)}_2 \xrightarrow{\text{Pd catalyst}} \text{2-Arylpyridine derivative} \quad \text{[6][8]}

O-Methyloxime Reactivity

The O-methyloxime group participates in:

  • Hydrolysis : Under acidic conditions (e.g., HCl/EtOH), it cleaves to form the parent ketone .

  • Cyclization : With transition-metal catalysts (e.g., Rh(III)), it directs C–H activation for heterocycle formation .

Reported transformations :

SubstrateConditionsProductReference
O-Methyloxime analogRhCl₃, Cu(OAc)₂, 120°CIsoquinoline derivative
O-MethyloximeHCl/EtOH, reflux1-[3-Morpholino-5-(trifluoromethyl)-2-pyridinyl]ethanone

Stability and Degradation Pathways

  • Thermal stability : The CF₃ group enhances thermal resilience, while the morpholino ring remains intact below 200°C .

  • Oxidative degradation : The oxime may oxidize to a nitroso compound under strong oxidants (e.g., KMnO₄) .

  • Photostability : Trifluoromethyl groups reduce photosensitivity compared to non-fluorinated analogs .

Comparative Analysis with Analogues

FeatureThis CompoundAnalog (No CF₃)Analog (No Morpholino)
Electrophilic substitution Favors 4-positionFavors 2/6-positionsRandom
Hydrolytic stability Moderate (CF₃ stabilizes)HighLow
Catalytic utility High (directed C–H activation)LimitedModerate

Comparison with Similar Compounds

1-[5-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino]methyl]-4,5-dihydro-3-isoxazolyl]-1-ethanone O-methyloxime (CAS 344276-92-2)

  • Molecular Formula : C₁₃H₁₄ClF₃N₄O₂
  • Molar Mass : 350.72 g/mol
  • Key Differences: Replaces the morpholino group with a 4,5-dihydroisoxazolyl ring linked to a 3-chloro-5-(trifluoromethyl)pyridinylamine.

(1-[3-Chloro-5-(Trifluoromethyl)-2-Pyridinyl]-4-Piperidinyl)(4-Methylpiperazino)Methanone

  • Structure: Features a piperidine-piperazine hybrid instead of morpholino and lacks the O-methyloxime group.
  • Functional Impact : The absence of the oxime may reduce hydrogen-bonding capacity, while the piperazine moiety could enhance solubility in acidic environments .

Compounds with Morpholino Substituents

Aprepitant Derivatives (CAS 1148113-53-4)

  • Structure: 3-[[(2R,3R)-2-[(R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-3-(4-fluorophenyl)morpholino]methyl]-1H-1,2,4-triazol-5(4H)-one.
  • Comparison: Shares a morpholino ring but incorporates a triazolone group and bis(trifluoromethyl)phenyl substituents. The triazolone enhances polarity, likely improving water solubility compared to the O-methyloxime derivative .

Pharmacologically Active Trifluoromethylpyridine Derivatives

Tovorafenib (OJEMDA)

  • Molecular Formula : C₁₇H₁₂Cl₂F₃N₇O₂S
  • Key Features : Contains a pyrimidine-carboxamide-thiazole scaffold linked to a trifluoromethylpyridine group.
  • Functional Contrast :
    • The thiazole and pyrimidine rings in tovorafenib enable kinase inhibition (e.g., targeting BRAF mutations), whereas the O-methyloxime in the target compound may serve as a stabilizing group or metabolic liability .

Physicochemical and Functional Insights

Molecular Weight and Stability

  • The target compound’s molecular weight is expected to exceed 350 g/mol (based on analogs like CAS 344276-92-2).
  • The O-methyloxime group may enhance stability against hydrolysis compared to unmodified oximes, as seen in agrochemical analogs .

Solubility and Bioavailability

  • Morpholino vs.
  • Trifluoromethyl Impact : The trifluoromethyl group contributes to lipophilicity, which may enhance membrane permeability but reduce solubility in polar solvents .

Research Implications and Gaps

  • Biological Activity : While tovorafenib () and aprepitant derivatives () highlight kinase and neurokinin receptor targeting, the target compound’s activity remains uncharacterized in the provided evidence.
  • Synthetic Challenges: The morpholino-O-methyloxime combination may require specialized protection/deprotection strategies during synthesis, differing from isoxazole or piperazine analogs .

Tabulated Comparison

Compound Molecular Formula Key Functional Groups Potential Applications
Target Compound Not explicitly provided Morpholino, O-methyloxime, trifluoromethyl Kinase inhibition (speculative)
CAS 344276-92-2 () C₁₃H₁₄ClF₃N₄O₂ Isoxazole, chloro-trifluoromethylpyridine Agrochemical research
Tovorafenib () C₁₇H₁₂Cl₂F₃N₇O₂S Thiazole, pyrimidine-carboxamide Pediatric glioma treatment
Aprepitant Derivative () C₂₇H₂₄F₇N₅O₃ Triazolone, bis(trifluoromethyl)phenyl Neurokinin receptor antagonism

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 1-[3-morpholino-5-(trifluoromethyl)-2-pyridinyl]-1-ethanone O-methyloxime?

  • Methodology : The synthesis typically involves two key steps:

Acylation of the pyridine core : Use Friedel-Crafts acylation or transition-metal-catalyzed coupling to introduce the ethanone group at the 2-pyridinyl position. A Lewis acid catalyst (e.g., AlCl₃) may facilitate this step .

Oxime formation : React the ketone intermediate with O-methylhydroxylamine under mild acidic conditions (e.g., HCl/MeOH) to form the oxime. Monitor reaction progress via TLC or HPLC to avoid over-alkylation .

  • Key considerations : Protect the morpholino group during acylation to prevent undesired side reactions.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm the morpholino ring, trifluoromethyl group, and oxime geometry. ¹⁹F NMR is critical for verifying trifluoromethyl integrity .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) ensures accurate molecular weight determination, especially given the compound’s fluorine content .
  • Infrared Spectroscopy (IR) : Identify carbonyl (C=O) and oxime (N-O) stretches between 1650–1750 cm⁻¹ and 950–1100 cm⁻¹, respectively .

Q. What are the key stability considerations for storage and handling?

  • Storage : Store in airtight, amber vials under inert gas (N₂/Ar) at –20°C to prevent hydrolysis of the oxime group. Desiccants (e.g., silica gel) mitigate moisture sensitivity .
  • Handling : Use gloveboxes for hygroscopic intermediates. Avoid prolonged exposure to light, as the trifluoromethyl group may degrade under UV .

Advanced Research Questions

Q. How can researchers address contradictions in reported biological activity data across studies?

  • Root causes : Variability in impurity profiles (e.g., unreacted ketone intermediates) or assay conditions (pH, temperature) .
  • Solutions :

  • Analytical rigor : Employ orthogonal purity assays (HPLC, LC-MS) and quantify impurities using reference standards (e.g., EP/BP pharmacopeial guidelines) .
  • Standardized assays : Replicate studies under controlled conditions (e.g., fixed incubation times, cell lines) to isolate compound-specific effects .

Q. What computational strategies best predict the compound’s reactivity in catalytic systems?

  • Density Functional Theory (DFT) : Model electron-deficient regions (e.g., trifluoromethyl group) to predict nucleophilic attack sites.
  • Molecular docking : Simulate interactions with biological targets (e.g., enzymes) by leveraging morpholino’s conformational flexibility. Validate with mutagenesis studies .

Q. What are the key challenges in scaling up synthesis, and how can they be mitigated?

  • Challenges :

  • Purity control : Trace metal residues from catalysts (e.g., Pd in coupling reactions) may persist at larger scales .
  • Intermediate stability : Oxime intermediates are prone to decomposition during prolonged reactions .
    • Mitigation :
  • Process optimization : Use flow chemistry for exothermic steps (e.g., acylation) to improve yield and safety.
  • In-line analytics : Implement PAT (Process Analytical Technology) for real-time monitoring of critical quality attributes .

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